1,7,7-Triphenylbicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,7-Triphenylbicyclo[221]heptane is a unique organic compound characterized by its bicyclic structure with three phenyl groups attached
Preparation Methods
The synthesis of 1,7,7-Triphenylbicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The phenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts alkylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1,7,7-Triphenylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted ketones, while reduction can produce phenyl-substituted alcohols.
Scientific Research Applications
1,7,7-Triphenylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a model compound in studying reaction mechanisms and stereochemistry due to its rigid bicyclic structure.
Biology: Researchers explore its potential as a scaffold for designing biologically active molecules, such as enzyme inhibitors or receptor agonists.
Medicine: The compound’s derivatives are investigated for their pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It serves as a precursor in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and functionalizability.
Mechanism of Action
The mechanism by which 1,7,7-Triphenylbicyclo[2.2.1]heptane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1,7,7-Triphenylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]heptane: This compound, also known as camphane, has three methyl groups instead of phenyl groups. It is used in the synthesis of fragrances and pharmaceuticals.
1,7,7-Tribromobicyclo[2.2.1]heptane: This brominated derivative is used in organic synthesis as a reagent for introducing bromine atoms into other molecules.
The uniqueness of 1,7,7-Triphenylbicyclo[22
Properties
CAS No. |
656259-92-6 |
---|---|
Molecular Formula |
C25H24 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,7,7-triphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C25H24/c1-4-10-20(11-5-1)24-18-16-23(17-19-24)25(24,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI Key |
RZQVEYDHPQDDOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.